
Kudinoside I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kudinoside I is a triterpenoid saponin compound found in the leaves of Ilex kudingcha CJThis compound is known for its various bioactive properties, including hypolipidemic, hypoglycemic, and anti-inflammatory effects . This compound is one of the major active constituents contributing to the medicinal properties of Kuding tea.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Kudinoside I involves the extraction and purification from Kuding tea leaves. The process typically includes the use of macroporous resins and MCI-GEL resins for adsorption and desorption tests. The optimal parameters for the extraction are determined through dynamic adsorption/desorption experiments . Semi-preparative high-performance liquid chromatography (semi-pHPLC) is then used to isolate and purify this compound along with other triterpenoid saponins .
Industrial Production Methods: For large-scale production, the established separation process using semi-preparative high-performance liquid chromatography combined with MCI-GEL resin is highly efficient. This method allows for the isolation and purification of this compound from crude extracts of Kuding tea, making it suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: Kudinoside I undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its bioactive properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products Formed: The major products formed from these reactions include modified triterpenoid saponins with enhanced bioactive properties. These modifications can lead to improved therapeutic effects and increased stability of the compound .
Applications De Recherche Scientifique
Kudinoside I has a wide range of scientific research applications:
Chemistry: Used as a reference compound for the study of triterpenoid saponins and their chemical properties.
Biology: Investigated for its role in cellular processes and its potential as a bioactive agent in various biological assays.
Medicine: Explored for its therapeutic potential in treating metabolic disorders such as diabetes and hyperlipidemia. .
Mécanisme D'action
Kudinoside I is compared with other triterpenoid saponins such as Kudinoside A, Kudinoside C, Kudinoside D, and Kudinoside F. While all these compounds share a similar triterpenoid skeleton, this compound is unique due to its specific glycosidic residues and aglycone structure . This uniqueness contributes to its distinct bioactive properties and therapeutic potential.
Comparaison Avec Des Composés Similaires
- Kudinoside A
- Kudinoside C
- Kudinoside D
- Kudinoside F
Kudinoside I stands out among these compounds for its potent hypolipidemic and hypoglycemic effects, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C59H96O27 |
|---|---|
Poids moléculaire |
1237.4 g/mol |
Nom IUPAC |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl] (1S,2S,4aR,6aS,6bR,10S,12aR,14bS)-1,2-dihydroxy-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14b-dodecahydro-3H-picene-4a-carboxylate |
InChI |
InChI=1S/C59H96O27/c1-23-32(63)36(67)40(71)47(78-23)84-44-39(70)35(66)28(21-61)81-51(44)86-52(74)59-18-16-55(6)25(46(59)58(9,76)57(8,75)17-19-59)10-11-30-54(5)14-13-31(53(3,4)29(54)12-15-56(30,55)7)82-50-45(85-48-41(72)37(68)33(64)24(2)79-48)43(26(62)22-77-50)83-49-42(73)38(69)34(65)27(20-60)80-49/h10,23-24,26-51,60-73,75-76H,11-22H2,1-9H3/t23-,24-,26-,27+,28+,29?,30?,31-,32-,33-,34+,35+,36+,37+,38-,39-,40+,41+,42+,43-,44+,45+,46+,47-,48-,49-,50-,51-,54-,55+,56+,57-,58-,59+/m0/s1 |
Clé InChI |
GINDYWSAHWYTPK-NFRDWDQRSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC(=O)[C@@]34CC[C@@]5(C(=CCC6[C@]5(CCC7[C@@]6(CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C)[C@@H]3[C@]([C@@](CC4)(C)O)(C)O)C)CO)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C34CCC5(C(=CCC6C5(CCC7C6(CCC(C7(C)C)OC8C(C(C(CO8)O)OC9C(C(C(C(O9)CO)O)O)O)OC1C(C(C(C(O1)C)O)O)O)C)C)C3C(C(CC4)(C)O)(C)O)C)CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-6-methyl-1-[4-(propan-2-yl)phenyl]-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084741.png)
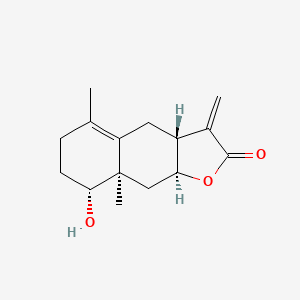
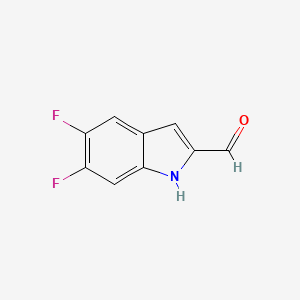
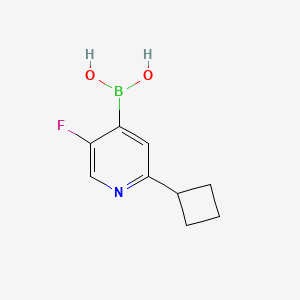
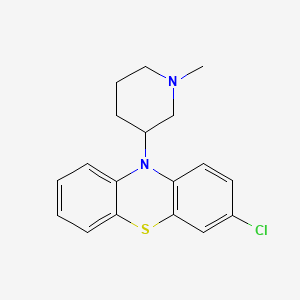
![1-(3-Butoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084777.png)
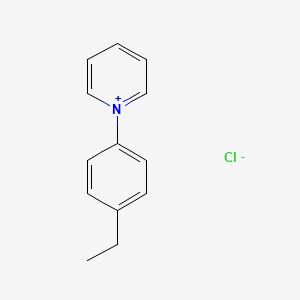
![5H-Cyclopenta[c]pyridine-5,7(6H)-dione](/img/structure/B14084781.png)
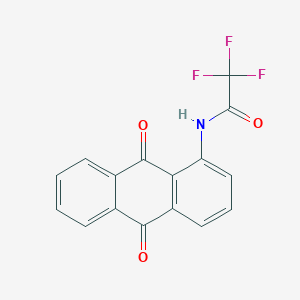
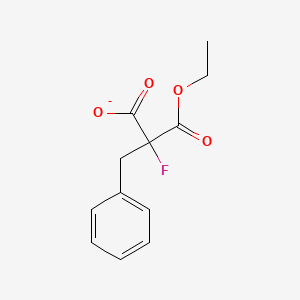


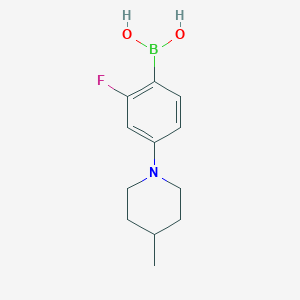
![4-(3-ethoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14084814.png)
